Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Overview
Description
Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, including compounds similar to the specified chemical, have been synthesized using a three-component mixture of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes. Such compounds have applications in the development of various pharmacologically active molecules due to their diverse chemical reactivity and potential biological activities (Gein et al., 2009).
Biological Activities
Compounds structurally related to the specified chemical have been explored for their potential biological activities. For example, novel pyrimidine derivatives have been synthesized for their in vitro antioxidant activity and in vivo radioprotection properties. These studies highlight the compound's ability to reduce oxidative stress, which is significant for developing therapeutic agents against oxidative stress-related diseases (Mohan et al., 2014).
Antimicrobial and Antioxidant Potential
Exploratory research into the antimicrobial and antioxidant potential of newly synthesized compounds, including those structurally similar to the specified chemical, reveals significant findings. Such studies are crucial for identifying new compounds with potential as antimicrobial and antioxidant agents, contributing to the development of new therapeutic drugs (Kumar et al., 2011).
Properties
IUPAC Name |
methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZFKRCAPQCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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